1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated derivative of ethanone, featuring a phenyl ring substituted with chlorine and chloromethoxy groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Vorbereitungsmethoden
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethoxy and chlorine groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy and chlorine groups can form hydrogen bonds or van der Waals interactions with active sites, influencing the compound’s binding affinity and specificity . The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Vergleich Mit ähnlichen Verbindungen
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-[4-(Chloromethoxy)phenyl]ethan-1-one: This compound has a similar structure but with the chloromethoxy group in a different position on the phenyl ring.
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: This compound features a hydroxy group instead of a chloromethoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H8Cl2O2 |
---|---|
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
1-[5-chloro-2-(chloromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)8-4-7(11)2-3-9(8)13-5-10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
AXSGCBSANDCQSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.